molecular formula C23H21Cl2NO5 B12033238 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033238
M. Wt: 462.3 g/mol
InChI Key: CCNWVVSYNLLGQO-XUTLUUPISA-N
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Description

4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, benzoyl, and dichlorophenyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems to monitor and control reaction parameters such as temperature, pressure, and reagent concentrations would be essential to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for specific diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H21Cl2NO5

Molecular Weight

462.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H21Cl2NO5/c1-3-11-31-16-7-4-14(5-8-16)21(27)19-20(15-6-9-17(24)18(25)13-15)26(10-12-30-2)23(29)22(19)28/h3-9,13,20,27H,1,10-12H2,2H3/b21-19+

InChI Key

CCNWVVSYNLLGQO-XUTLUUPISA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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